4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline
Brand Name: Vulcanchem
CAS No.: 182481-38-5
VCID: VC0067523
InChI: InChI=1S/C66H51N/c1-7-25-55(26-8-1)64(56-27-9-2-10-28-56)37-19-22-52-40-46-61(47-41-52)67(62-48-42-53(43-49-62)23-20-38-65(57-29-11-3-12-30-57)58-31-13-4-14-32-58)63-50-44-54(45-51-63)24-21-39-66(59-33-15-5-16-34-59)60-35-17-6-18-36-60/h1-51H
SMILES: C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=CC=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Molecular Formula: C66H51N
Molecular Weight: 858.141

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline

CAS No.: 182481-38-5

Cat. No.: VC0067523

Molecular Formula: C66H51N

Molecular Weight: 858.141

* For research use only. Not for human or veterinary use.

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline - 182481-38-5

Specification

CAS No. 182481-38-5
Molecular Formula C66H51N
Molecular Weight 858.141
IUPAC Name 4-(4,4-diphenylbuta-1,3-dienyl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]aniline
Standard InChI InChI=1S/C66H51N/c1-7-25-55(26-8-1)64(56-27-9-2-10-28-56)37-19-22-52-40-46-61(47-41-52)67(62-48-42-53(43-49-62)23-20-38-65(57-29-11-3-12-30-57)58-31-13-4-14-32-58)63-50-44-54(45-51-63)24-21-39-66(59-33-15-5-16-34-59)60-35-17-6-18-36-60/h1-51H
Standard InChI Key QLAGODLGTNQHDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=CC=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Introduction

The compound 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline is a highly conjugated organic molecule with potential applications in material science and organic electronics. Its structure is characterized by extended π-conjugation and bulky diphenyl substituents, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Key Structural Features:

  • Conjugated Backbone: The presence of butadiene units linked to phenyl groups enhances electron delocalization.

  • Bulky Substituents: The diphenyl groups increase steric bulk, which can affect the compound's packing in solid-state applications.

  • Planarity: The extended conjugation suggests potential planarity in parts of the molecule, although steric effects may induce slight distortions.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC50H39NC_{50}H_{39}N
Molecular Weight653.8 g/mol
IUPAC Name4-(4,4-diphenylbuta-1,3-dienyl)-N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-N-phenylaniline
SMILES RepresentationC1=CC=C(C=C1)...

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling. These methods enable the formation of carbon-carbon bonds between aryl halides and butadiene derivatives.

General Reaction Scheme:

Ar-Br+C=C-C=C-Ar’Pd catalystAr-C=C-C=C-Ar’\text{Ar-Br} + \text{C=C-C=C-Ar'} \xrightarrow{\text{Pd catalyst}} \text{Ar-C=C-C=C-Ar'}

Applications

Due to its unique structural features, the compound has several potential applications:

  • Optoelectronics: Its extended conjugation makes it an excellent candidate for use in OLEDs and organic semiconductors.

  • Photovoltaics: The molecule's ability to absorb light efficiently could be harnessed in organic solar cells.

  • Sensors: Its electronic properties may be exploited in chemical sensing technologies.

Challenges and Future Research

While promising, the synthesis and application of this compound face challenges:

  • Synthetic Complexity: Multi-step synthesis increases cost and time.

  • Solubility Issues: Bulky substituents may affect solubility in common solvents.

  • Optimization for Devices: Further studies are needed to optimize its performance in specific applications.

Future research should focus on improving synthetic routes, studying its electronic properties in detail, and exploring its integration into functional devices.

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